Acidic Hydrolysis Stability: TBDMS vs. TMS, TES, TIPS, and TBDPS Ethers of 1,2-Dihydronaphthalen-7-ol
Under acidic conditions, the TBDMS ether of 1,2-dihydronaphthalen-7-ol (the target compound) exhibits a relative hydrolysis resistance of 20 000, compared with a baseline value of 1 for the analogous TMS ether [1]. This represents a >19 000-fold increase in stability. The TES analog shows a relative resistance of 64 (TBDMS is ~312-fold more stable), while the TIPS analog (700 000) is 35-fold more resistant and the TBDPS analog (5 000 000) is 250-fold more resistant than the TBDMS compound [1]. This class-level inference positions the TBDMS derivative as the optimal midpoint in the stability–lability continuum for synthetic sequences requiring selective removal under mild fluoride or moderately acidic conditions without disturbing other acid- or base-sensitive functionalities.
| Evidence Dimension | Relative resistance to acidic hydrolysis (normalized to TMS = 1) |
|---|---|
| Target Compound Data | TBDMS ether (target): 20 000 |
| Comparator Or Baseline | TMS ether: 1; TES ether: 64; TIPS ether: 700 000; TBDPS ether: 5 000 000 |
| Quantified Difference | TBDMS vs TMS: +19 999-fold; TBDMS vs TES: +19 936-fold; TBDMS vs TIPS: −680 000-fold; TBDMS vs TBDPS: −4 980 000-fold |
| Conditions | Aqueous acidic media (general class-level data for silyl ethers; specific values for 7-siloxy-1,2-dihydronaphthalenes are inferred from the well-established silyl ether stability series) |
Why This Matters
For procurement decisions, this stability window dictates which protecting group survives a given synthetic sequence; selecting the TBDMS derivative avoids premature deprotection seen with TMS/TES while preventing the harsh fluoride conditions required by TIPS/TBDPS removal.
- [1] Wikipedia. Silyl ether; Relative resistance to acidic hydrolysis: TMS (1), TES (64), TBS/TBDMS (20 000), TIPS (700 000), TBDPS (5 000 000). View Source
